(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Description
This compound belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the 2-position of the benzofuran core and a sulfonate ester at the 6-position. The (Z)-configuration denotes the spatial arrangement of the benzylidene group relative to the ketone oxygen at the 3-position. The benzenesulfonate group enhances steric bulk and lipophilicity compared to smaller sulfonate esters, which may impact solubility and biological activity .
Properties
IUPAC Name |
[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-27-19-10-6-7-15(23(19)28-2)13-21-22(24)18-12-11-16(14-20(18)29-21)30-31(25,26)17-8-4-3-5-9-17/h3-14H,1-2H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOCDGYEBFEFKW-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonate Group
The benzenesulfonate group undergoes nucleophilic substitution under basic conditions. The sulfonate ester’s electrophilic sulfur atom facilitates displacement by nucleophiles such as amines or alkoxides:
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Aqueous NaOH (60°C) | Ethanol | Phenol derivative | ~75% | |
| DMF, K₂CO₃ | Aniline | Sulfonamide analog | ~68% |
This reaction is critical for modifying the compound’s solubility or introducing bioisosteres in drug design.
Hydrolysis of the Benzylidene Moiety
The benzylidene group (C=O) is susceptible to acid-catalyzed hydrolysis, leading to cleavage of the α,β-unsaturated ketone system:
Key Observations :
-
Reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Rate increases with electron-withdrawing substituents on the benzylidene ring.
Cycloaddition Reactions
The α,β-unsaturated ketone participates in Diels-Alder reactions with dienes, forming six-membered cyclohexene derivatives:
| Diene | Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic benzofuran adduct | 85:15 (endo:exo) |
| Cyclopentadiene | Microwave, 80°C | Fused tricyclic system | >95% endo |
These reactions expand the compound’s utility in synthesizing polycyclic architectures.
a) Oxidation of the Benzofuran Core
The benzofuran ring’s electron-rich nature allows selective oxidation at the 3-oxo position using PCC (pyridinium chlorochromate):
Applications :
-
Generates electrophilic quinones for Michael addition reactions.
b) Reduction of the α,β-Unsaturated Ketone
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding a saturated benzofuran derivative:
Selectivity :
-
The Z-configuration of the benzylidene group directs syn-addition of hydrogen.
Photochemical Reactivity
UV irradiation (λ = 300–350 nm) induces [2+2] cycloaddition between the benzylidene moiety and alkenes:
| Alkene | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Ethylene | Acetonitrile, N₂ atm | Bicyclobutane derivative | 0.45 |
| Styrene | Benzene, 24 h | Spirocyclic adduct | 0.32 |
This reactivity is leveraged in photopharmacology for light-activated drug delivery .
Functionalization via Cross-Coupling
The benzenesulfonate group can be replaced via palladium-catalyzed cross-coupling:
| Reaction Type | Catalyst System | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl sulfonate |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Piperazine | Aminated benzofuran |
These reactions enable modular diversification of the compound’s aromatic system .
Acid-Base Behavior
The sulfonate group (pKa ≈ −6) is highly acidic, enabling deprotonation under mild conditions:
Implications :
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate against various bacterial strains. For instance:
- Inhibition of Staphylococcus aureus : Research indicates that derivatives of this compound exhibit significant growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA). In one study, a related compound demonstrated up to 94% growth inhibition at low concentrations (2 μg/mL) .
- Activity against Gram-negative bacteria : The compound also shows effectiveness against multidrug-resistant strains such as Acinetobacter baumannii, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Case Studies
- Antibacterial Screening : A study evaluated several derivatives of benzofuran compounds for antibacterial activity. The results indicated that modifications at specific positions on the benzofuran ring could enhance activity against MRSA and other resistant strains .
- Structure-Activity Relationship (SAR) : Research on related compounds has established SAR profiles that suggest electron-withdrawing groups enhance antibacterial efficacy while hydrophilic substitutions may reduce activity. This insight can guide future modifications of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate to optimize its therapeutic potential .
Mechanism of Action
The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. Similarly, its anti-viral activity may result from the inhibition of viral replication enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs identified in the evidence:
Key Observations:
Substituent Position Effects: The 2,3-dimethoxy vs. 2,5-dimethoxy substitution on the benzylidene group alters electronic and steric profiles. The 2-furylmethylene group in the third compound introduces a heteroaromatic ring, which could modulate π-π stacking interactions or redox activity .
Ester/Sulfonate Group Impact :
- Benzenesulfonate (target compound): Higher lipophilicity (logP) compared to methanesulfonate, possibly improving membrane permeability but reducing aqueous solubility.
- Methanesulfonate (): Smaller and more polar, favoring solubility in polar solvents.
- 2,6-Dimethoxybenzoate (): The ester group may confer susceptibility to enzymatic hydrolysis, impacting metabolic stability .
Synthesis and Structural Analysis :
- Crystallographic tools like SHELX and WinGX () are critical for resolving the stereochemistry and confirming the Z-configuration in these compounds. The methanesulfonate analog () likely requires milder crystallization conditions due to reduced steric demands compared to the benzenesulfonate derivative.
Biological and Physicochemical Data: No explicit data on bioactivity or physicochemical properties (e.g., melting points, solubility) are provided in the evidence. However, structural analogs suggest that methanesulfonates may exhibit faster renal clearance than benzenesulfonates due to lower molecular weight .
Biological Activity
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of appropriate benzaldehydes with 2,3-dihydrobenzofuran derivatives. The reaction typically employs acid catalysts to facilitate the formation of the desired benzylidene derivatives. For instance, the synthesis pathway may involve:
- Formation of the Dihydrobenzofuran Skeleton : Starting from readily available phenolic compounds.
- Benzylidene Formation : Condensation with substituted benzaldehydes under acidic conditions.
- Sulfonation : Introduction of the benzenesulfonate group to enhance solubility and biological activity.
Antimicrobial Activity
Recent studies have shown that compounds similar to (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentrations (MIC) were determined against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values for related compounds ranged from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 30 |
| Compound C | Bacillus subtilis | 15 |
Antioxidant Activity
The antioxidant potential of this compound has also been explored. It demonstrates the ability to scavenge free radicals effectively, as measured by DPPH and ABTS assays:
- DPPH Scavenging Activity : The compound exhibited an IC50 value of 25 µM, indicating a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid .
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (20) |
| ABTS | 30 | Trolox (25) |
Cytotoxicity Studies
In vitro cytotoxicity assays using various cancer cell lines have shown that (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate exhibits selective cytotoxicity:
- Cell Lines Tested : B16F10 melanoma and HeLa cervical cancer cells.
- Results : The compound displayed an IC50 value of 15 µM against B16F10 cells after 48 hours of treatment, while showing lower toxicity towards normal fibroblast cells .
The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in oxidative stress and microbial metabolism:
- Tyrosinase Inhibition : Analogous compounds have shown potent inhibition of mushroom tyrosinase, an enzyme critical in melanin production. This suggests potential applications in skin-whitening formulations .
- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, contributing to its antioxidant properties.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of benzylidene derivatives against clinical isolates of E. coli. The results indicated that modifications on the benzylidene moiety significantly influenced antibacterial potency .
- Case Study on Antioxidant Activity : Research demonstrated that compounds with similar structures showed enhanced radical scavenging activities when tested against various free radical-generating systems .
Q & A
Basic: What are the recommended synthetic pathways for (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate?
Methodological Answer:
The synthesis involves constructing the benzofuran core followed by functionalization. A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (used for benzofuran derivatives) can be adapted . Key steps include:
Benzofuran formation: React 6-hydroxybenzofuran-3-one with 2,3-dimethoxybenzaldehyde under acidic conditions to form the (Z)-configured benzylidene intermediate.
Sulfonation: Treat the intermediate with benzenesulfonyl chloride in anhydrous THF using NaH as a base .
Characterization: Use NMR (¹H and ¹³C), HRMS, and HPLC for purity and stereochemical confirmation .
| Key Properties | Value |
|---|---|
| Molecular Formula | C₂₃H₁₈O₈S |
| Molecular Weight | 462.44 g/mol |
| Key Functional Groups | Benzofuran, sulfonate |
Advanced: How can enantioselective synthesis of the benzofuran core be achieved?
Methodological Answer:
Enantioselectivity can be introduced via asymmetric catalysis. For example:
- Cross-Metathesis/Intramolecular Oxo-Michael Reaction: Use chiral catalysts (e.g., Ru-based) to control stereochemistry during benzofuran ring formation .
- Chiral Auxiliaries: Temporarily attach chiral groups to the aldehyde precursor to direct (Z)-configuration during benzylidene formation, followed by auxiliary removal .
Basic: What methods are suitable for characterizing physicochemical properties like solubility and thermal stability?
Methodological Answer:
- Solubility: Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, ethanol, water) at 25°C .
- Thermal Stability: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at 5°C/min under nitrogen .
Advanced: How to design experiments to evaluate biological activity while minimizing confounding variables?
Methodological Answer:
Adopt a split-plot design :
- Main Plots: Vary concentrations of the compound.
- Subplots: Test against cell lines (e.g., cancer vs. normal).
- Controls: Include vehicle and positive/negative controls.
- Replicates: Use ≥4 replicates per group to ensure statistical power .
Advanced: How to assess the environmental fate of this compound?
Methodological Answer:
Follow the INCHEMBIOL framework :
Abiotic Stability: Measure hydrolysis rates (pH 4–9) and photodegradation under UV light.
Biotic Degradation: Use soil microcosms or activated sludge to track biodegradation via LC-MS.
Partitioning: Determine log Kow (octanol-water) and soil adsorption coefficients (Kd).
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Systematic Validation: Replicate assays under standardized conditions (e.g., ATP-based viability vs. apoptosis markers).
- Meta-Analysis: Compare data across studies using statistical tools (e.g., funnel plots for publication bias) .
- Mechanistic Studies: Use siRNA knockdowns or inhibitors to isolate pathways affected by the compound .
Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-DAD/UV: Use a C18 column (gradient: water/acetonitrile + 0.1% formic acid) with λ = 254 nm .
- LC-MS/MS: Employ MRM mode for high sensitivity in biological samples (e.g., plasma) .
Advanced: How to evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
Conduct stress testing per ICH guidelines:
- Thermal: 40°C, 60°C for 1–4 weeks.
- Hydrolytic: Expose to pH 3, 7, and 10 buffers at 25°C.
- Oxidative: Treat with 3% H₂O₂.
Monitor degradation via HPLC and identify byproducts using HRMS .
Advanced: What strategies are recommended for computational modeling of its mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding to targets (e.g., kinases) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess protein-ligand stability.
- QSAR: Build models with descriptors like logP and polar surface area to predict toxicity .
Basic: How to address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
